molecular formula C20H24N2O3S B4888156 3-(2-([2-(3,4-Dimethylphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)propane-1,2-diol

3-(2-([2-(3,4-Dimethylphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)propane-1,2-diol

Cat. No.: B4888156
M. Wt: 372.5 g/mol
InChI Key: FPPOPSIAMHHLHA-UHFFFAOYSA-N
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Description

3-(2-([2-(3,4-Dimethylphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)propane-1,2-diol is a complex organic compound that features a benzimidazole core linked to a propane-1,2-diol moiety through a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-([2-(3,4-Dimethylphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)propane-1,2-diol typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing ortho-phenylenediamine with an appropriate aldehyde under acidic conditions.

    Thioether Formation: The benzimidazole derivative is then reacted with 2-(3,4-dimethylphenoxy)ethyl chloride in the presence of a base to form the thioether linkage.

    Attachment of Propane-1,2-diol: Finally, the intermediate product is reacted with epichlorohydrin under basic conditions to introduce the propane-1,2-diol moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(2-([2-(3,4-Dimethylphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzimidazole ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

3-(2-([2-(3,4-Dimethylphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)propane-1,2-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-([2-(3,4-Dimethylphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)propane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can bind to specific sites on proteins, inhibiting their function and leading to therapeutic effects. The thioether and propane-1,2-diol moieties may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)propane-1,2-diol: Similar structure but with methoxy groups instead of methyl groups.

    2-(3,4-Dimethylphenoxy)ethylamine: Lacks the benzimidazole core and propane-1,2-diol moiety.

Uniqueness

3-(2-([2-(3,4-Dimethylphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)propane-1,2-diol is unique due to its combination of a benzimidazole core, thioether linkage, and propane-1,2-diol moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

3-[2-[2-(3,4-dimethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]propane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-14-7-8-17(11-15(14)2)25-9-10-26-20-21-18-5-3-4-6-19(18)22(20)12-16(24)13-23/h3-8,11,16,23-24H,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPOPSIAMHHLHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(CO)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-([2-(3,4-Dimethylphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)propane-1,2-diol
Reactant of Route 2
3-(2-([2-(3,4-Dimethylphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)propane-1,2-diol
Reactant of Route 3
Reactant of Route 3
3-(2-([2-(3,4-Dimethylphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)propane-1,2-diol
Reactant of Route 4
3-(2-([2-(3,4-Dimethylphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)propane-1,2-diol
Reactant of Route 5
Reactant of Route 5
3-(2-([2-(3,4-Dimethylphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)propane-1,2-diol
Reactant of Route 6
Reactant of Route 6
3-(2-([2-(3,4-Dimethylphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)propane-1,2-diol

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